4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula CHBOS. It has an average mass of 250.165 Da and a monoisotopic mass of 250.119888 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Scientific Research Applications
Synthesis of Organic Compounds
Researchers have utilized this compound in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, which exhibit inhibitory activity against serine proteases like thrombin. These compounds, interestingly, show weak N–B coordination in solution, highlighting their potential for chemical modification and interaction studies (Spencer et al., 2002).
Material Science and Polymer Synthesis
In materials science, the compound has been pivotal in creating novel boron-containing stilbene derivatives for potential use in LCD technology and as intermediates for conjugated polyene synthesis. This highlights its utility in developing new materials with specific optical properties (Das et al., 2015).
Fluorescence and Detection Applications
A notable application is its use in synthesizing a pyrene derivative for sensitive and selective detection of H2O2 in living cells. This derivative's outstanding sensitivity and selectivity for H2O2 underline the compound's role in developing fluorescent probes for biological applications (Nie et al., 2020).
Catalysis and Chemical Reactions
Furthermore, it has been involved in the synthesis of boron-containing compounds, offering insights into molecular structures through crystallographic and DFT studies. This research provides valuable information on the physicochemical properties of boronate esters, crucial for various chemical reactions and potential drug synthesis (Huang et al., 2021).
Biomedical Research
Additionally, pinacolyl boronate-substituted stilbenes synthesized using this compound have shown lipogenesis inhibitory effects by suppressing lipogenic gene expression in mammalian hepatocytes. This application signifies the compound's potential in biomedical research for developing lipid-lowering drugs (Das et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as phenylboronic acid derivatives, have been widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Phenylboronic acid derivatives have been used in various applications, such as the glycosylation of insulin to regulate its rhythm .
Biochemical Pathways
Phenylboronic acid derivatives have been used in various biochemical applications, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as phenylboronic acid derivatives, have been used in various biological applications, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Phenylboronic acid derivatives have been used in various applications, indicating that they may have multiple molecular and cellular effects .
Action Environment
Similar compounds, such as phenylboronic acid derivatives, have been used in various environmental conditions, suggesting that they may be stable and effective in a variety of environments .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATGPSLHJMDVSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739615 | |
Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381960-58-2 | |
Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.